molecular formula C21H16N2O2S B11547074 2-(naphthalen-2-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

2-(naphthalen-2-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B11547074
M. Wt: 360.4 g/mol
InChI Key: UCRCTHVFJOLZHF-UHFFFAOYSA-N
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Description

2-(naphthalen-2-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that features a naphthalene ring, a thiazole ring, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-2-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the naphthalen-2-yloxy group: This can be achieved by reacting naphthalene with an appropriate halogenating agent to form a halonaphthalene, followed by nucleophilic substitution with a hydroxyl group.

    Synthesis of the thiazole ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Coupling of the naphthalen-2-yloxy group with the thiazole ring: This step involves the formation of an amide bond between the naphthalen-2-yloxy group and the thiazole ring using an appropriate coupling reagent such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-2-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound for drug development.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-(naphthalen-2-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-(naphthalen-2-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.

    2-(naphthalen-2-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)propionamide: Similar structure with a propionamide group.

Uniqueness

2-(naphthalen-2-yloxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

properties

Molecular Formula

C21H16N2O2S

Molecular Weight

360.4 g/mol

IUPAC Name

2-naphthalen-2-yloxy-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C21H16N2O2S/c24-20(13-25-18-11-10-15-6-4-5-9-17(15)12-18)23-21-22-19(14-26-21)16-7-2-1-3-8-16/h1-12,14H,13H2,(H,22,23,24)

InChI Key

UCRCTHVFJOLZHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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